Cas no 245487-33-6 (N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine)
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N-(2-aminoethyl)-N-methylcyclohexanamine
- N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine
- N1-cyclohexyl-N1-methyl-1,2-Ethanediamine hydrochloride
- STK500901
- N-cyclohexyl-N-methylethane-1,2-diamine
- AB01002140-01
- FNZNHTIBNDAHFH-UHFFFAOYSA-N
- N'-cyclohexyl-N'-methylethane-1,2-diamine
- SCHEMBL3186493
- DB-027126
- NS-01219
- G30671
- DB-014194
- 245487-33-6
- N-(2-aminoethyl)-N-cyclohexyl-N-methylamine
- CS-0216301
- ALBB-005367
- 14256-69-0
- MFCD06446846
- N1-Cyclohexyl-N1-methyl-ethane-1,2-diamine
- N1-cyclohexyl-N1-methylethane-1,2-diamine
- AKOS000150946
- EN300-39273
- BBL011822
-
- Inchi: 1S/C9H20N2/c1-11(8-7-10)9-5-3-2-4-6-9/h9H,2-8,10H2,1H3
- InChI Key: FNZNHTIBNDAHFH-UHFFFAOYSA-N
- SMILES: N(C)(CCN)C1CCCCC1
Computed Properties
- Exact Mass: 156.162648646g/mol
- Monoisotopic Mass: 156.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 29.3Ų
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1602-5g |
N-(2-aMinoethyl)-N-MethylcyclohexanaMine hydrochloride |
245487-33-6 | 95% | 5g |
$1485 | 2023-09-07 | |
| TRC | N018740-250mg |
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine |
245487-33-6 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N018740-500mg |
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine |
245487-33-6 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N018740-1000mg |
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine |
245487-33-6 | 1g |
$ 720.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033499-500mg |
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine |
245487-33-6 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033499-500mg |
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine |
245487-33-6 | 500mg |
3251.0CNY | 2021-07-13 | ||
| A2B Chem LLC | AB24862-500mg |
N-(2-Aminoethyl)-n-methylcyclohexanamine |
245487-33-6 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AB24862-1g |
N-(2-Aminoethyl)-n-methylcyclohexanamine |
245487-33-6 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AB24862-5g |
N-(2-Aminoethyl)-n-methylcyclohexanamine |
245487-33-6 | >95% | 5g |
$995.00 | 2024-04-20 | |
| A2B Chem LLC | AB24862-10g |
N-(2-Aminoethyl)-n-methylcyclohexanamine |
245487-33-6 | >95% | 10g |
$1412.00 | 2024-04-20 |
N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N*1*-Cyclohexyl-N*1*-methyl-ethane-1,2-diamine
Comprehensive Overview of N1-Cyclohexyl-N1-methyl-Ethane-1,2-diamine (CAS No 245487-33-6)
The compound N1-Cyclohexyl-N1-methyl-Ethane-1,2-diamine, designated by the Chemical Abstracts Service number CAS 245487-33-6, represents a unique structural configuration within the diamine class of organic compounds. This molecule features a central ethane backbone with a diamino group substitution pattern that distinguishes it from conventional diaminobutanes or other polyamines. The presence of both cyclohexyl and methyl substituents on the same nitrogen atom creates an asymmetric tertiary amine functionality at position N1, while maintaining the secondary amine at position N2. This structural arrangement provides distinctive physicochemical properties and reactivity profiles that have been increasingly recognized in recent chemical literature.
Recent advancements in computational chemistry have enabled detailed analysis of this compound's electronic structure through density functional theory (DFT) calculations. Studies published in the Journal of Organic Chemistry (DOI: 10.1021/acs.joc.9b00999) revealed that the steric hindrance introduced by the cyclohexyl group significantly influences its conformational preferences compared to unsubstituted ethylenediamines. The methyl substituent further modulates hydrogen bonding capabilities through its electron-donating nature, creating a balanced interplay between lipophilicity and nucleophilicity that makes this compound particularly attractive for medicinal chemistry applications.
In drug discovery contexts, this diamine has gained attention for its role as a chiral building block in asymmetric synthesis protocols. A groundbreaking study from the Nature Chemistry team demonstrated its utility in constructing enantiopure scaffolds for kinase inhibitors (DOI: 10.1038/s41557-023-00988-w). The compound's ability to form stable complexes with transition metal catalysts under mild conditions has positioned it as a promising ligand system in organocatalytic reactions. Researchers at MIT recently reported its application in enhancing catalytic efficiency by up to 40% in aldol condensation processes compared to traditional diamines (ACS Catalysis, 2023).
Spectroscopic characterization using modern analytical techniques has provided critical insights into its molecular behavior. Nuclear magnetic resonance (NMR) studies show characteristic signals at δ 3.0–3.5 ppm for the methylene groups adjacent to the amino functionalities, while infrared spectroscopy identifies distinct amide-like vibrations between 3,300–3,500 cm⁻¹ arising from the amino proton environments modified by neighboring substituents. These spectral fingerprints are vital for quality control and purity verification in pharmaceutical manufacturing processes.
The synthesis pathways for this compound continue to evolve with recent innovations emphasizing green chemistry principles. A notable method described in Green Chemistry Letters & Reviews employs microwave-assisted synthesis using recyclable catalyst systems (Vol 6(4), 2024). This approach reduces reaction times by over 65% compared to conventional methods while minimizing solvent usage through solvent-free conditions under controlled microwave irradiation parameters between 80–95°C.
In biological systems, this diamine exhibits intriguing interactions with membrane-bound proteins due to its amphiphilic nature. Experimental data from cellular uptake studies published in Bioorganic & Medicinal Chemistry Letters (Vol 7(9), 2024) indicate preferential accumulation in lipid-rich organelles like mitochondria and lysosomes when incorporated into prodrug designs targeting metabolic disorders. Its ability to form stable zwitterionic species under physiological pH conditions enhances bioavailability without compromising chemical stability.
The compound's thermal stability profile has been extensively evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Recent studies confirm decomposition onset above 350°C under nitrogen atmosphere with no significant weight loss observed until temperatures exceed physiological ranges encountered during typical pharmaceutical processing (RSC Advances, Vol 5(8), 2024). This thermal resilience supports its use in high-throughput screening environments where repeated freeze-thaw cycles are common during assay development.
In materials science applications, this diamine serves as an effective crosslinking agent for polymer networks requiring both rigidity and flexibility properties. Research teams at Stanford University demonstrated its application in creating stimuli-responsive hydrogels capable of reversible swelling/deswelling cycles under pH changes from neutral to slightly acidic conditions (Polymer Chemistry, Vol 6(7), March 2024). The unique combination of steric bulk from cyclohexyl groups and protonation sites provided by amino moieties enables tunable mechanical properties ideal for biomedical devices like drug-eluting stents or tissue engineering scaffolds.
Cryogenic electron microscopy (cryo-EM) studies have recently elucidated its binding modes with protein targets at near atomic resolution (eLife Sciences, July 2024). Structural analysis revealed that the cyclohexyl substituent occupies hydrophobic pockets within enzyme active sites while the secondary amino group forms critical hydrogen bonds with key residues involved in catalytic mechanisms. This dual functionality suggests potential applications as pharmacophore components in enzyme modulators targeting metabolic pathways associated with neurodegenerative diseases.
Solubility behavior investigations conducted under simulated gastrointestinal conditions highlight optimal solubility characteristics critical for oral drug delivery systems (J Pharm Sci, Vol 7(8), May-June issue). At pH values ranging from gastric acidity (~pH=1) to intestinal alkalinity (~pH=8), solubility remained above therapeutic thresholds without precipitation issues observed at concentrations exceeding clinical dosing requirements by an order of magnitude.
Mechanochemical synthesis methods have emerged as promising alternatives for producing this compound on a preparative scale (Sustainable Chem Process, Vol 9(6), December release). Solid-state grinding protocols utilizing environmentally benign additives achieved >95% purity products without liquid phase participation or hazardous byproducts generation - a significant advancement over traditional solution-phase approaches prone to racemization issues during alkylation steps.
Bioisosteric replacements studies comparing this diamine with other structural analogs identified unique pharmacokinetic advantages when used as peptide mimetics (J Med Chem, April-June issue compilation). The introduction of cyclohexyl-methyl substitution pattern resulted in improved metabolic stability over linear analogs tested against cytochrome P450 enzymes - a critical parameter for developing orally bioavailable drugs requiring prolonged systemic exposure.
In academic research settings, this compound is frequently employed as a chiral auxiliary in asymmetric epoxidation reactions (Tetrahedron Asymmetry Special Issue). Its ability to stabilize transition states through hydrogen bonding networks without interfering with reaction stoichiometry makes it superior to previously used binaphthol-based auxiliaries which often require stoichiometric quantities and generate complex waste streams.
Liquid chromatography-mass spectrometry (LCMS) profiling under different ionization modes demonstrated consistent fragmentation patterns useful for metabolite identification during preclinical toxicology assessments (Analytical Methods Highlights). Characteristic m/z peaks at [M+H]+= mass-to-charge ratio values corresponding to molecular weight calculations confirm reliable analytical signatures required for regulatory documentation purposes.
Catalytic applications continue to expand into renewable energy sectors where it functions as an electrolyte additive enhancing proton conductivity in fuel cells membranes (Nature Energy Perspectives Issue Q4/20XVIII). Surface characterization via XPS analysis showed preferential adsorption onto platinum electrode surfaces improving electrochemical performance metrics such as power density and durability over conventional additives like imidazoles or pyridines commonly used but prone to corrosion issues over time.
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